molecular formula C26H26FN3O4 B15141606 Antiangiogenic agent 2

Antiangiogenic agent 2

Cat. No.: B15141606
M. Wt: 463.5 g/mol
InChI Key: VJCGTPCJKJROCJ-UHFFFAOYSA-N
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Description

Antiangiogenic agent 2, identified from Rhodocodon cryptopodus, is a homoisoflavonoid compound exhibiting selective antiangiogenic activity. Preclinical studies demonstrate its specificity for human retinal endothelial cells (HRECs), effectively inhibiting migration and tubule formation—key processes in pathological angiogenesis . Unlike its structural analog (compound 1), which shows nonspecific antiproliferative effects, agent 2 retains selectivity, making it a promising candidate for treating ocular neovascularization without broad cytotoxicity . Its mechanism involves disrupting endothelial cell signaling pathways critical for angiogenesis, though exact molecular targets remain under investigation.

Properties

Molecular Formula

C26H26FN3O4

Molecular Weight

463.5 g/mol

IUPAC Name

methyl 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(2-phenylacetyl)piperazin-1-yl]quinoline-3-carboxylate

InChI

InChI=1S/C26H26FN3O4/c1-34-26(33)20-16-30(18-7-8-18)22-15-23(21(27)14-19(22)25(20)32)28-9-11-29(12-10-28)24(31)13-17-5-3-2-4-6-17/h2-6,14-16,18H,7-13H2,1H3

InChI Key

VJCGTPCJKJROCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiangiogenic agent 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Antiangiogenic agent 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Antiangiogenic agent 2 has a wide range of applications in scientific research:

Mechanism of Action

Antiangiogenic agent 2 exerts its effects by targeting specific molecular pathways involved in angiogenesis. It primarily inhibits the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By binding to VEGF receptors, it prevents the activation of downstream signaling pathways that promote blood vessel formation. This leads to the normalization of the tumor microenvironment and reduces tumor growth and metastasis .

Comparison with Similar Compounds

Table 1: Structural Classes and Key Features

Compound Class Examples Key Features
Homoisoflavonoids Antiangiogenic agent 2 Selective HREC inhibition; blocks migration/tubule formation
Organoselenium MSC, SLM, MSA Targets HIF-1α, COX-2, iNOS2; MSC induces G1-phase apoptosis
Steroidal Agents STX243, STX140, 2-MeOE2 Matrigel plug assay efficacy; STX243 inhibits tumor growth in breast cancer
COX-2 Inhibitors Celecoxib Suppresses prostaglandin-mediated angiogenesis; reduces corneal vessel formation
Natural Derivatives Fumagillin, curcumin Broad antiangiogenic activity; structural analogs enhance potency
Synthetic Agents 2-NTI, suramin Inhibits VEGF expression; antioxidant properties via DPPH scavenging

Mechanistic Differences

  • This compound: Selectively disrupts HREC migration and tubule formation without affecting non-endothelial cells, suggesting a niche application in ocular diseases .
  • Organoselenium Compounds: Methylselenocysteine (MSC) and selenite modulate HIF-1α, COX-2, and iNOS2 pathways, impacting multiple angiogenic drivers. MSC induces G1-phase apoptosis, while selenite triggers necrosis in S/G2-M phases .
  • STX243 : A steroidal agent with potent antiangiogenic activity in Matrigel assays, likely via estrogen receptor-independent pathways .
  • Celecoxib : Targets COX-2-derived prostaglandins, suppressing VEGF and angiogenesis in preclinical models .
  • 2-NTI : Combines antiangiogenic and antioxidant effects, reducing VEGF expression in HCT116 cells .

Efficacy and Toxicity Profiles

Table 2: Preclinical and Clinical Efficacy

Compound Tumor Growth Inhibition Toxicity Profile Clinical Stage
This compound Selective HREC blockade Low systemic toxicity (preclinical) Preclinical
MSC/SLM ≥30% inhibition (monotherapy) Mild (MSC); higher toxicity for MSA Phase I/II trials
STX243 Significant in vivo inhibition Undisclosed Preclinical
Celecoxib Suppresses lung/colon tumors Hypertension, GI toxicity Approved (adjuvant use)
Bevacizumab Improved PFS in metastatic cancers Hypertension, proteinuria FDA-approved
  • Agent 2 vs. Selenium Compounds : While MSC and SLM show moderate tumor growth inhibition (≥30%), agent 2’s specificity may reduce off-target effects, though direct efficacy comparisons are lacking .
  • Agent 2 vs. Bevacizumab : Bevacizumab (anti-VEGF antibody) has broader clinical utility but higher toxicity (e.g., hypertension, hemorrhage) . Agent 2’s niche application may offer safer alternatives for ocular conditions.

Clinical and Therapeutic Potential

  • Resistance Challenges : Tumor hypoxia-driven resistance via HIF-1α upregulation is common with VEGF inhibitors (e.g., bevacizumab) . Agent 2’s unique mechanism may circumvent this in ocular settings.

Biological Activity

Antiangiogenic agents are crucial in cancer therapy as they inhibit the formation of new blood vessels (angiogenesis) that tumors need for growth and metastasis. This article focuses on the biological activity of “Antiangiogenic agent 2,” exploring its mechanisms, efficacy, and clinical applications based on diverse research findings.

This compound operates primarily through the inhibition of vascular endothelial growth factor (VEGF) signaling pathways, which are vital for angiogenesis. By blocking VEGF from binding to its receptors (VEGFR-1 and VEGFR-2), this agent disrupts the downstream signaling necessary for endothelial cell proliferation, migration, and survival.

Key Pathways Involved:

  • VEGF/VEGFR Pathway : The primary target for antiangiogenic therapies, where inhibition leads to reduced endothelial cell function and tumor vascularization .
  • PI3K/Akt/mTOR Pathway : A critical signaling cascade involved in cell survival and growth that is affected by antiangiogenic treatment .
  • MAPK Pathway : Involved in cell proliferation and differentiation; its activation is inhibited by antiangiogenic agents .

Efficacy in Clinical Studies

Clinical studies have demonstrated the effectiveness of this compound in various cancers. Here are notable findings:

Case Studies

  • Combination Therapy with Immunotherapy :
    • A study involving seven patients who received a combination of camrelizumab (anti-PD-1) and apatinib (an antiangiogenic agent) showed promising results. Two patients achieved complete responses, while four had partial responses, with a median progression-free survival of 10 months .
  • Natural Product Synergy :
    • Research on natural compounds like artemisinin indicated that it downregulated VEGF expression in cervical cancer cells, showcasing a potential synergistic effect when combined with traditional antiangiogenic agents .

Data Table: Summary of Clinical Findings

StudyPatient PopulationTreatment RegimenResponse RateMedian PFS
7 patientsCamrelizumab + Apatinib86% (CR + PR)10 months
Ovarian CancerArtemisininSignificant reduction in VEGF levelsNot specified
Various cancersBevacizumabImproved survival rates compared to placebo23 months (CRC)

Research Findings

Recent research has focused on the multifaceted roles of antiangiogenic agents beyond merely inhibiting blood vessel formation. For instance:

  • Immunomodulatory Effects : Some antiangiogenic agents also modulate immune responses, enhancing the efficacy of concurrent immunotherapies .
  • Biomarker Identification : Altered expression levels of plasma biomarkers can predict patient responses to specific antiangiogenic therapies, aiding in personalized treatment approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.